molecular formula C2H4Cl2<br>ClCH2CH2Cl<br>C2H4Cl2 B1671644 1,2-Dichloroethane CAS No. 107-06-2

1,2-Dichloroethane

Cat. No.: B1671644
CAS No.: 107-06-2
M. Wt: 98.96 g/mol
InChI Key: WSLDOOZREJYCGB-UHFFFAOYSA-N
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Description

1,2-Dichloroethane (1,2-DCE), also known as ethylene dichloride, is a halogenated hydrocarbon with the molecular formula C₂H₄Cl₂. It is a colorless, volatile liquid with a chloroform-like odor, widely used as an industrial solvent, chemical intermediate (e.g., in vinyl chloride monomer production for PVC), and in adhesives, metal degreasers, and pharmaceuticals . Its high toxicity is well-documented, with acute exposure causing central nervous system depression, hepatorenal damage, and carcinogenicity in multiple organ systems . Chronic exposure studies in rodents have identified 1,2-DCE as a potent respiratory, hepatic, and mammary carcinogen .

Preparation Methods

Ethylene dichloride is primarily produced through two methods: direct chlorination and oxychlorination.

Chemical Reactions Analysis

Ethylene dichloride undergoes various chemical reactions, including:

  • Substitution Reactions: : Ethylene dichloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, with sodium hydroxide, it forms ethylene glycol.

    C2H4Cl2+2NaOHC2H4(OH)2+2NaCl\text{C}_2\text{H}_4\text{Cl}_2 + 2\text{NaOH} \rightarrow \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{NaCl} C2​H4​Cl2​+2NaOH→C2​H4​(OH)2​+2NaCl

  • Dehydrochlorination: : When heated with a base, ethylene dichloride can lose hydrogen chloride to form vinyl chloride.

    C2H4Cl2C2H3Cl+HCl\text{C}_2\text{H}_4\text{Cl}_2 \rightarrow \text{C}_2\text{H}_3\text{Cl} + \text{HCl} C2​H4​Cl2​→C2​H3​Cl+HCl

  • Oxidation: : Ethylene dichloride can be oxidized to form ethylene oxide and other products under specific conditions .

Scientific Research Applications

Chemical Production

The predominant application of 1,2-dichloroethane is as an intermediate in the production of vinyl chloride, which is essential for manufacturing polyvinyl chloride (PVC). Approximately 95% of the total production of this compound is utilized for this purpose globally . The following table summarizes its key applications in chemical production:

Application Percentage of Use Description
Vinyl Chloride Production95%Used as a precursor for PVC and other vinyl products.
Tri- and Tetrachloroethylene2%Employed in the synthesis of chlorinated solvents.
Ethyleneamines1%Utilized in the production of various amines for agricultural and industrial use.
Other Chemicals<1%Includes solvents for paints, varnishes, and degreasers.

Solvent Applications

This compound is widely used as a solvent due to its ability to dissolve a variety of substances. Its solvent properties make it valuable in several industries:

  • Cleaning Agents : It is used in formulations for cleaning agents and degreasers.
  • Extraction Processes : Employed in the extraction of natural products such as spices (e.g., paprika and turmeric) and in pharmaceutical manufacturing .
  • Paints and Coatings : Acts as a solvent in paint thinners and varnish removers.

Industrial Uses

In addition to its role as a solvent and chemical intermediate, this compound has several other industrial applications:

  • Lead Scavenger : Historically used in gasoline to reduce engine knocking; however, this application has declined with the phase-out of leaded fuels.
  • Fumigant : Previously utilized as a fumigant for agricultural products; currently not registered for such use in many regions due to health concerns .
  • Plastic Manufacturing : Integral in producing various plastics and rubber products.

Health and Environmental Impact

The exposure to this compound has been linked to several health risks, including neurotoxicity and carcinogenic effects observed in animal studies . The following points summarize the health implications:

  • Neurotoxicity : Studies indicate that exposure can lead to significant neurological damage, including changes in behavior and brain structure due to inflammation pathways .
  • Carcinogenicity : Animal studies have shown that this compound can induce tumors in multiple organs .
  • Environmental Concerns : Its release into the environment primarily occurs from manufacturing processes, leading to contamination of air and water sources .

Regulatory Status

Due to its potential health risks, regulatory agencies have imposed restrictions on the use of this compound. For instance:

  • The U.S. Environmental Protection Agency (EPA) monitors its usage under various regulations aimed at minimizing exposure risks.
  • In many countries, its application as a fumigant has been banned or restricted due to safety concerns.

Case Study 1: Vinyl Chloride Production

A comprehensive study on the occupational exposure levels during vinyl chloride production highlighted significant health risks associated with prolonged exposure to this compound among workers. The findings prompted stricter safety regulations within industrial settings.

Case Study 2: Neurotoxicity Research

Research conducted on CD-1 mice demonstrated that exposure to this compound resulted in abnormal neural behavior and increased expression of pro-apoptotic genes. This study underscored the compound's neurotoxic potential and contributed to ongoing investigations into its mechanisms of action .

Comparison with Similar Compounds

Structural Isomer: 1,1-Dichloroethane

1,1-Dichloroethane (1,1-DCE), a structural isomer of 1,2-DCE, shares similar chemical properties but differs in toxicity and carcinogenic potency. The U.S. EPA’s 2024 risk evaluation highlighted that both isomers induce hepatocellular carcinomas, mammary gland tumors, and hemangiosarcomas in mice. However, 1,2-DCE exhibits higher metabolic activation via microsomal enzymes, leading to stronger DNA adduct formation and species-specific carcinogenicity (e.g., lung tumors in mice) .

Table 1: Carcinogenicity Comparison of 1,1-DCE and 1,2-DCE

Parameter 1,1-Dichloroethane 1,2-Dichloroethane
Primary Tumor Sites Liver, mammary gland Liver, lung, mammary gland
DNA Adduct Formation Moderate High (5× in mice vs. rats)
Metabolic Activation CYP2E1-mediated CYP2E1 and lung-specific enzymes
EPA Cancer Slope Factor 0.0071 (mg/kg-day)⁻¹ 0.011 (mg/kg-day)⁻¹

Sources:

Chlorinated Ethanes: Carbon Tetrachloride and Perchloroethylene

Carbon tetrachloride (CCl₄) and perchloroethylene (PCE, C₂Cl₄) are structurally related chlorinated solvents. While all three compounds are hepatotoxic, 1,2-DCE and CCl₄ induce oxidative stress and lipid peroxidation, whereas PCE primarily targets the kidneys. Environmental modeling shows 1,2-DCE has higher volatility (65% airborne accumulation) than PCE (68%), but lower persistence due to microbial degradation pathways .

Table 2: Environmental Behavior of Chlorinated Solvents

Compound Volatility (% in air) Biodegradation Potential Primary Degraders
This compound 65% High Xanthobacter autotrophicus, Dehalococcoides spp.
Perchloroethylene 68% Moderate Dehalococcoides spp.
Carbon Tetrachloride 72% Low Pseudomonas spp.

Sources:

Degradation Intermediates: Dichloroethene (DCE) and Vinyl Chloride (VC)

1,2-DCE can be degraded microbially to dichloroethene (DCE) and vinyl chloride (VC), both of which are more toxic and persistent. Dehalococcoides mccartyi strains dechlorinate 1,2-DCE with carbon isotope fractionation factors (ε) of −4.6‰ to −7.2‰, compared to −1.9‰ for DCE and −12.5‰ for VC, reflecting distinct enzymatic mechanisms . VC, a known human carcinogen, is 10–100× more toxic than 1,2-DCE in groundwater systems .

Brominated Analog: 1,2-Dibromoethane

1,2-Dibromoethane (EDB), a brominated counterpart, shares similar applications as a pesticide and solvent. Thermodynamic studies under elevated pressures (up to 100 MPa) reveal 1,2-DCE has lower density (1.235 g/cm³ at 293 K) and higher compressibility than EDB (1.711 g/cm³), influencing their environmental mobility .

Key Research Findings

Carcinogenic Mechanisms

1,2-DCE’s carcinogenicity is linked to microsome-mediated covalent binding to DNA, with B6C3F1 mice showing 5× higher DNA adduct levels than rats. Pretreatment with phenobarbital enhances this binding, while glutathione reduces it, implicating CYP450 and oxidative stress pathways .

Environmental Remediation

Surfactant-enhanced extraction (e.g., 3× CMC SDBS) increases 1,2-DCE removal efficiency by 2.06× in groundwater, outperforming mechanical methods . Microbial consortia achieve 90% degradation within 72 hours under aerobic conditions .

Regulatory and Market Trends

The 1,2-DCE market is growing at 4.1% CAGR (2021–2026), driven by PVC demand in Asia-Pacific. Regulatory shifts, however, prioritize alternatives like less toxic chlorinated solvents (e.g., 1,1,1-trichloroethane) .

Biological Activity

1,2-Dichloroethane (DCE), also known as ethylene dichloride, is an organic solvent widely used in industrial applications. Its biological activity, particularly in terms of toxicity and potential health effects, has been the subject of extensive research. This article explores the biological effects of DCE, including its neurotoxicity, immunotoxicity, and potential carcinogenicity, supported by case studies and research findings.

This compound is a colorless liquid with a sweet odor. It is primarily used as a solvent in the production of vinyl chloride and other chemicals. Human exposure can occur through inhalation, ingestion, or dermal contact. The compound is classified as a hazardous air pollutant and has been detected in drinking water sources.

Neurotoxicity

Research indicates that DCE has significant neurotoxic effects:

  • Acute Exposure : Inhalation studies have shown that acute exposure to DCE can lead to symptoms such as tremors, abnormal posture, and narcosis in laboratory animals. Clinical signs of neurotoxicity include brain edema and increased brain water weight .
  • Chronic Exposure : Long-term exposure has been associated with toxic encephalopathy characterized by cerebral edema and neuronal necrosis. Workers exposed to DCE have reported neuropsychological impairments .

Case Study: Occupational Exposure

A study involving workers exposed to DCE revealed that prolonged exposure resulted in significant neuropsychological impairment. Autopsy findings indicated changes in the cerebellum and other brain structures consistent with toxic encephalopathy .

Immunotoxicity

This compound has been shown to suppress immune function:

  • In Vitro Studies : Research demonstrated a reduction in phagocytic activity of mouse peritoneal macrophages following exposure to DCE. This suppression was quantified at 76% of control levels .
  • Animal Studies : In male mice subjected to oral dosing, decreased leukocyte counts were observed, indicating immunosuppression. The estimated non-cancer risk from oral exposure was based on these findings .

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in several studies:

  • IARC Classification : The International Agency for Research on Cancer (IARC) classified DCE as possibly carcinogenic to humans based on sufficient evidence from animal studies indicating an association with liver tumors .
  • Animal Studies : Chronic exposure studies in rats revealed increased incidences of fibromas and adenocarcinomas in various tissues. Specifically, hepatocellular carcinomas were noted in male mice after prolonged exposure .

Toxicological Profile Summary

The following table summarizes key toxicological findings related to this compound:

EndpointObserved EffectReference
NeurotoxicityTremors, abnormal posture
ImmunotoxicityReduced macrophage activity
CarcinogenicityLiver tumors in mice
Respiratory ToxicityNasal lesions at low exposure
Central Nervous SystemBrain edema and necrosis

Q & A

Basic Research Questions

Q. What methodologies are used to determine the absorption kinetics of 1,2-dichloroethane in mammalian systems?

Oral absorption studies in rats using radiolabeled ([14C]-1,2-dichloroethane) compounds show rapid and near-complete absorption, with peak blood levels achieved within 15 minutes post-administration. Recovery of radioactivity in exhaled air, urine, and carcass confirms absorption efficiency (>90%) via oral and inhalation routes. Methodologies include gas chromatography for quantifying parent compounds and metabolites, and mass balance studies to track excretion pathways .

Q. How are exposure routes (inhalation, dermal, oral) assessed in occupational settings for this compound?

Exposure assessments combine ambient air monitoring near point sources, biomonitoring (e.g., blood/urine metabolite analysis), and workplace activity modeling. Dermal exposure is inferred from solvent contact during handling, though quantitative data are limited due to challenges in direct measurement. Inhalation remains the primary focus, with occupational studies prioritizing air concentration measurements and respiratory protection efficacy .

Q. What experimental designs are used to evaluate this compound’s acute toxicity?

Acute toxicity studies typically employ rodent models exposed to escalating doses via inhalation or gavage, with endpoints including mortality, organ weight changes, and histopathology. For example, Reitz et al. (1982) used Osborne-Mendel rats dosed at 150 mg/kg to assess hepatic and renal effects, leveraging corn oil as a vehicle to ensure consistent absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity classifications of this compound across agencies?

Discrepancies arise from differing interpretations of animal studies (e.g., tumor types in mice vs. rats) and epidemiological data limitations. Methodological approaches include:

  • Conducting in vitro mutagenicity assays (e.g., Ames test) to assess genotoxic potential.
  • Applying physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans.
  • Performing systematic reviews to weigh evidence quality, as done by EPA and IARC .

Q. What strategies validate the use of this compound data for read-across to its isomer (1,1-dichloroethane) in risk assessment?

The EPA’s read-across approach evaluates structural similarity, physicochemical properties (e.g., volatility, Henry’s Law constants), and shared metabolic pathways (e.g., glutathione conjugation). Validation involves comparing toxicity endpoints (e.g., hepatic effects, mutagenicity) between isomers and verifying analog reliability through expert consultation. This method addresses data gaps for 1,1-dichloroethane’s inhalation and cancer risks .

Q. How can long-term fate studies of this compound in humans address potential bioaccumulation in adipose tissue?

Key methodologies include:

  • Lipid solubility assays to measure partitioning coefficients.
  • Longitudinal biomonitoring in occupationally exposed cohorts, tracking adipose tissue and breast milk levels.
  • Gas chromatography-mass spectrometry (GC-MS) to detect low-concentration residues. Historical data suggest adipose accumulation, but modern exposure relevance requires updated studies .

Q. What advanced thermodynamic models predict this compound behavior under high-pressure conditions?

The fluctuation theory-based Tait-like equation of state (FT-EoS) and PC-SAFT models incorporate experimental data (e.g., speed of sound, density) to predict properties like isothermal compressibility and heat capacity at pressures up to 100 MPa. These models are validated against high-pressure acoustic measurements and atmospheric density datasets .

Q. Methodological Challenges & Data Gaps

Q. How do researchers address the lack of reliable dermal exposure data for this compound?

Current strategies include:

  • In vitro permeation tests using human skin models.
  • PBPK modeling to estimate systemic doses from dermal contact.
  • Surrogate studies with structurally similar chlorinated solvents. EPA identifies dermal route data as a critical gap, necessitating targeted toxicokinetic studies .

Q. What in silico tools improve hazard prediction for this compound metabolites?

Computational tools like QSAR (Quantitative Structure-Activity Relationship) models predict metabolite toxicity, while molecular docking simulations identify potential enzyme interactions (e.g., CYP450-mediated oxidation). These methods complement in vitro hepatic microsome assays to map metabolic pathways .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Henry’s Law Constant1.1 × 10⁻³ atm·m³/mol (25°C)Barr & Newsham (1987)
Log Kow (Octanol-Water)1.48NIST
Vapor Pressure64 mmHg (20°C)EPA
Water Solubility8,690 mg/L (20°C)IUPAC-NIST

Properties

IUPAC Name

1,2-dichloroethane
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InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2
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InChI Key

WSLDOOZREJYCGB-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)Cl
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Molecular Formula

C2H4Cl2, Array
Record name ETHYLENE DICHLORIDE
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Related CAS

29561-65-7
Record name Ethane, 1,2-dichloro-, homopolymer
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DSSTOX Substance ID

DTXSID6020438
Record name 1,2-Dichloroethane
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Molecular Weight

98.96 g/mol
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Physical Description

Ethylene dichloride appears as a clear colorless liquid with a chloroform-like odor. Flash point 56 °F. Denser than water and insoluble in water. Vapors are heavier than air. Density 10.4 lb / gal., Gas or Vapor; Liquid, Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR, MOISTURE AND LIGHT., Colorless liquid with a pleasant, chloroform-like odor., Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.]
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Boiling Point

182.3 °F at 760 mmHg (NTP, 1992), 83.4 °C, 83.00 to 84.00 °C. @ 760.00 mm Hg, 83.5 °C, 182 °F
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Flash Point

56 °F (NTP, 1992), 13.0 °C (55.4 °F) - closed cup - Tested according to Annex V of Directive 67/548/EEC., 56 °F (13 °C) - closed cup, 65 °F (18 °C) - open cup., 13 °C c.c., 56 °F
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Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992), In water, 8,600 mg/L at 25 °C, Solubility in water at 20 °C: 0.86% wt, 0.869 g/100 mL water at 20 °C, Miscible with alcohol, chloroform, ether, For more Solubility (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page., 8.6 mg/mL at 25 °C, Solubility in water, g/100ml: 0.87, 0.9%
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Density

1.253 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2454 at 25 °C, Relative density (water = 1): 1.2, 1.24
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.42, 3.4
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Vapor Pressure

60 mmHg at 68 °F ; 100 mmHg at 84.9 °F (NTP, 1992), 78.9 [mmHg], 78.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 8.7, 64 mmHg
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Color/Form

Heavy liquid, Clear, colorless, oily liquid, Clear liquid at ambient temperatures, Colorless liquid [Note: Decomposes slowly, becomes acidic & darkens in color], Colorless, oily liquid

CAS No.

107-06-2
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Melting Point

-31.5 °F (NTP, 1992), -35.6 °C, -35.3 °C, -35.7 °C, -32 °F
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